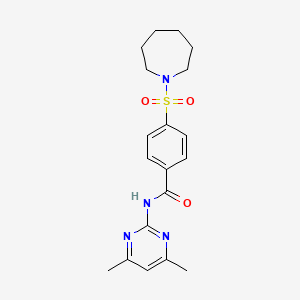
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological activity:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
- Pyrimidine Derivative : Associated with various pharmacological activities, including anticancer effects.
The molecular formula is C25H29N5O5S2 with a molecular weight of approximately 543.66 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those linked to bacterial growth and cancer cell proliferation.
- Receptor Modulation : Potential binding to receptor sites that alter physiological responses, possibly affecting signaling pathways related to inflammation and tumor progression.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Preliminary studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. For instance, it has been investigated for its cytotoxic effects on different cancer cell lines. The following table summarizes notable findings from relevant studies:
These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have further illustrated the biological activity of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a mechanism involving inhibition of bacterial enzyme systems crucial for survival .
- Anticancer Research : In vitro studies showed that the compound effectively inhibited the growth of several cancer cell lines while sparing normal cells from cytotoxicity, indicating a selective action that could be beneficial in clinical applications .
科学研究应用
Chemical Properties and Structure
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide has a molecular weight of 388.5 and the molecular formula C19H24N4O3S . The compound contains several key structural features: an azepane ring, a sulfonyl group, and a dimethylpyrimidine moiety. These features suggest potential applications in medicinal chemistry.
Potential as an Anti-Tubercular Agent
One search result mentions a related compound, "4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide," being investigated as a potential anti-tubercular agent. It showed promising in vitro activity against Mycobacterium tuberculosis and was non-cytotoxic to human cancer cell lines, suggesting its potential as a lead in anti-tubercular drug discovery.
Enzyme Inhibition
Another study highlights the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties . These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) . This suggests that this compound, which is a sulfonamide, may also have enzyme inhibitory properties .
Related Compounds and their Applications
Other sulfonamide derivatives have shown anticancer activity . For instance, 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have been designed and synthesized as potential anticancer agents .
Oxadiazole Derivatives
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-13-15(2)21-19(20-14)22-18(24)16-7-9-17(10-8-16)27(25,26)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12H2,1-2H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUJIHSIRVPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













